

# An In-depth Technical Guide to Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

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## Compound of Interest

Compound Name: *Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate*

Cat. No.: B1311883

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This guide provides a detailed overview of **Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate**, a key intermediate in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development.

## Core Compound Data

**Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate** is a protected amino acid derivative built on an isoxazole scaffold. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions in multi-step syntheses.

Property	Value	Source
Molecular Formula	C12H18N2O5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	270.28 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	253196-37-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Canonical SMILES	CCOC(=O)C1=NOC(=C1)CNC (=O)OC(C)(C)C	<a href="#">[3]</a>
InChI Key	XMBGWRAQFDOMCS- UHFFFAOYSA-N	<a href="#">[3]</a>
Appearance	Typically a solid	N/A
Storage Temperature	-20°C	<a href="#">[1]</a>

## Experimental Protocols

The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or an analogous multi-step condensation reaction. While a specific protocol for **Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate** is not detailed in the provided search results, a general synthetic approach can be inferred from related compounds. A plausible synthesis could involve the reaction of an appropriate  $\beta$ -ketoester with hydroxylamine, followed by functional group manipulations to introduce the N-Boc protected aminomethyl group.

A representative synthesis for a related isoxazole is the preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate, which involves the following key steps<sup>[5]</sup>:

- Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate: Triethyl orthoacetate is mixed with ethyl cyanoacetate in the presence of a catalytic amount of DMAP and heated to 110°C.
- Formation of the Isoxazole Ring: The resulting enoate is dissolved in ethanol and added to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl) in ethanol. The reaction mixture is stirred for 24 hours at room temperature.
- Work-up and Isolation: The excess ethanol is evaporated, and the resulting precipitate is filtered, washed with water, and dried to yield the ethyl 5-amino-3-methyl-isoxazole-4-

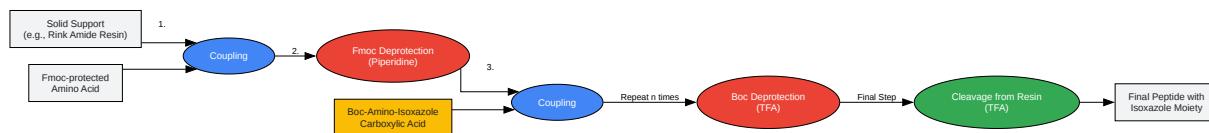
carboxylate.

To obtain the target compound, a similar strategy would be employed, starting with precursors that would yield the desired substituents at the 3 and 5 positions of the isoxazole ring.

## Applications in Synthesis and Medicinal Chemistry

Isoxazole derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties[5]. The subject compound, with its protected amine and ester functionalities, is a valuable building block for creating more complex molecules. The Boc-protected amine allows for selective deprotection and subsequent coupling reactions, making it a useful component in the synthesis of novel therapeutic agents and peptidomimetics.

The workflow below illustrates the general utility of a Boc-protected amino-isoxazole derivative in solid-phase peptide synthesis.



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General workflow for incorporating an amino-isoxazole moiety into a peptide.

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## References

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